Thiophene Regioisomerism: 3-yl Target Compound vs. 2-yl Analog – Impact on sEH Binding Geometry
The target compound bears a thiophen-3-yl group, whereas the closest commercial analog is the thiophen-2-yl isomer (CAS 2034569-30-5) [1]. Patent SAR data for the urea series indicates that the thiophene attachment point dictates the spatial orientation of the sulfur atom relative to the central urea pharmacophore, directly affecting the inhibitor's hydrogen-bonding network with Asp335 and Tyr383 in the sEH catalytic pocket [2]. While direct head-to-head IC50 values for both regioisomers are not publicly available, class-level inference from related sEH urea inhibitors shows that 3-substituted heteroaryl ureas often exhibit >10-fold differences in Ki compared to their 2-substituted counterparts due to altered hydrophobic pocket complementarity [2].
| Evidence Dimension | Thiophene substitution position and predicted binding geometry |
|---|---|
| Target Compound Data | Thiophen-3-yl regioisomer (CAS 2034538-26-4) |
| Comparator Or Baseline | Thiophen-2-yl regioisomer (CAS 2034569-30-5; available from Life Chemicals) [1] |
| Quantified Difference | No direct quantitative comparison available; literature precedent for >10-fold Ki shifts between regioisomers in analogous sEH urea series [2] |
| Conditions | Recombinant human sEH; in silico docking and in vitro FRET-based displacement assays as described in patent exemplifications [2] |
Why This Matters
Procurement of the specific thiophen-3-yl isomer ensures consistency with patent-defined structure-activity relationships, avoiding potency cliffs that can derail lead optimization.
- [1] Kuujia.com. Cas no 2034569-30-5: 3-3-hydroxy-3-(thiophen-2-yl)propyl-1-(oxan-4-yl)urea. Product listing with pricing from Life Chemicals. View Source
- [2] GLESS JR RICHARD D, ANANDAN SAMPATH KUMAR, ARETE THERAPEUTICS INC. Soluble epoxide hydrolase inhibitors. US Patent US-2009023731-A1. View Source
